N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide
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Overview
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its biological activity, making it a subject of research in medicinal chemistry, pharmacology, and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the quinoline core, followed by the introduction of the hydroxy and methoxy groups. The final steps involve the formation of the acetamide linkage and the attachment of the phenoxy and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the quinoline core or the acetamide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline core or the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its neuroprotective effects and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, modulating their activity. The hydroxy and methoxy groups may enhance the compound’s binding affinity and specificity. Additionally, the phenoxy and phenyl groups contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisonicotinamide
- N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisobutyramide
- N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide
Uniqueness
Compared to similar compounds, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its quinoline core, coupled with the hydroxy, methoxy, phenoxy, and phenyl groups, provides a versatile scaffold for further modifications and applications.
Properties
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxy-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-22-12-13-23-18(15-22)14-19(25(29)26-23)16-27(20-8-4-2-5-9-20)24(28)17-31-21-10-6-3-7-11-21/h2-15H,16-17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDFJORTPVTTDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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